![molecular formula C20H23N5O3 B2593506 9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-64-9](/img/structure/B2593506.png)
9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The molecule also contains methoxy (-OCH3) and methyl (-CH3) groups, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings would contribute to the rigidity of the molecule, while the methoxy and methyl groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in certain solvents .Scientific Research Applications
Structural and Conformational Studies
Research into compounds with similar structural motifs, such as pyrimidine and purine derivatives, has focused on understanding their crystal structures and conformational dynamics. For instance, studies have detailed the diverse conformations in the structures of certain six-membered rings, providing insights into their potential interactions and stability in various environments (Wang et al., 2011).
Synthesis and Reactivity
Efficient synthetic routes for creating dihydropyrimido[5,4-d]pyrimidines have been explored, highlighting methods for functionalizing the purine ring, which could be relevant for synthesizing the target compound or its derivatives (Carvalho et al., 2007). Another study describes a novel synthesis approach for fused purinediones, potentially offering pathways for creating structurally related compounds (Šimo et al., 1995).
Biological and Pharmacological Applications
Compounds within this chemical class have been evaluated for various biological activities, including anti-inflammatory and analgesic properties, underscoring the potential for the target compound to serve in similar roles (Abu‐Hashem et al., 2020). Another study highlights the discovery of non-peptide antagonists for hormone receptors, suggesting possible applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-9-25-18(26)16-17(22(3)20(25)27)21-19-23(10-6-11-24(16)19)14-12-13(2)7-8-15(14)28-4/h5,7-8,12H,1,6,9-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWESJOSQFBYKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2593424.png)
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2593426.png)
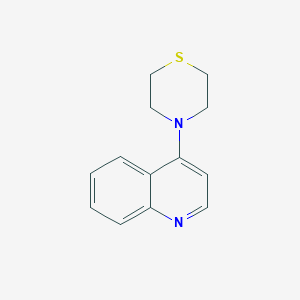
![3-cyclopentyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2593430.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2593433.png)
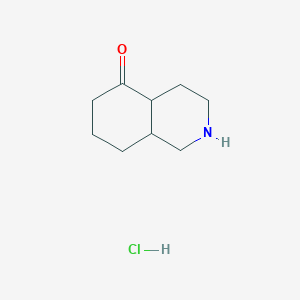
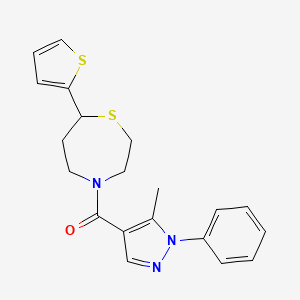
![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
![N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2593438.png)
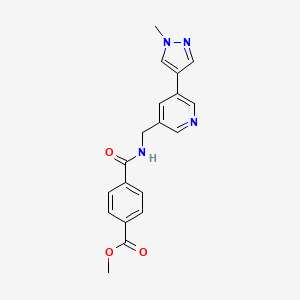
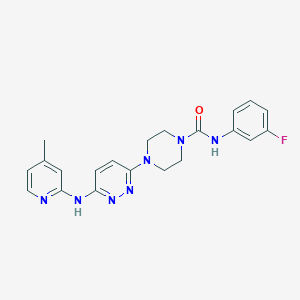
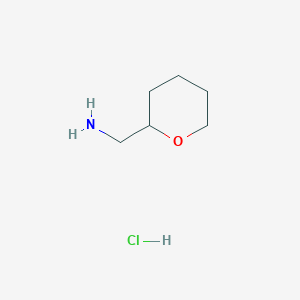
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)